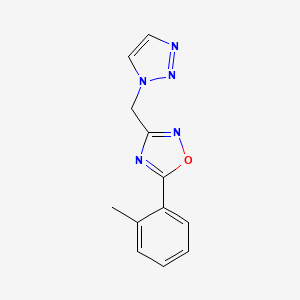![molecular formula C16H23ClN2O2 B7632868 Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and is commonly referred to as Methylphenidate.
Mecanismo De Acción
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these chemicals in the synaptic cleft. This leads to increased stimulation of the brain's reward and pleasure centers, which improves focus, attention, and motivation.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also causes vasoconstriction, which leads to decreased blood flow to peripheral tissues. Methylphenidate also increases the release of glucose from the liver, which provides energy to the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenidate has several advantages for lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it an ideal tool for studying the role of these neurotransmitters in various neurological and psychiatric disorders. However, it also has several limitations, such as its short half-life, which makes it difficult to maintain a steady concentration in the body.
Direcciones Futuras
There are several future directions for research on Methylphenidate. One area of research is the development of more potent and selective dopamine and norepinephrine reuptake inhibitors. Another area of research is the study of the long-term effects of Methylphenidate on the brain and body. Additionally, there is a need for more research on the use of Methylphenidate in the treatment of other neurological and psychiatric disorders.
Métodos De Síntesis
Methylphenidate is synthesized through a complex chemical process that involves several steps. The synthesis method involves the reaction of 4-chloro-3-methylbenzyl cyanide with piperidine in the presence of a catalyst to yield 4-chloro-3-methylphenylpiperidine. This intermediate product is then reacted with methyl acetate in the presence of a reducing agent to yield Methylphenidate.
Aplicaciones Científicas De Investigación
Methylphenidate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It is also used as a cognitive enhancer and has been shown to improve memory and learning.
Propiedades
IUPAC Name |
methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12-9-13(3-4-15(12)17)10-18-14-5-7-19(8-6-14)11-16(20)21-2/h3-4,9,14,18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXRISUUNCWCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCN(CC2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
